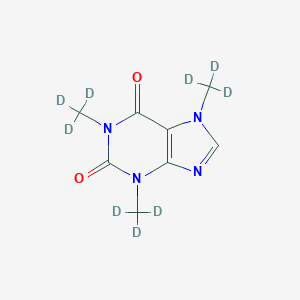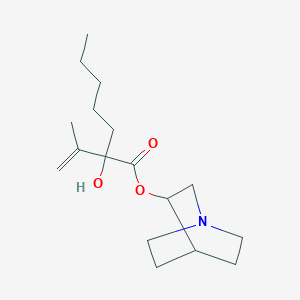
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester, commonly known as Talsaclidine, is a muscarinic agonist that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound was first synthesized in the 1980s and has since been the subject of numerous research studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
Talsaclidine acts as a muscarinic agonist, specifically targeting the M1 and M4 subtypes of the muscarinic acetylcholine receptor. By binding to these receptors, Talsaclidine can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Talsaclidine can modulate dopamine release in the brain, which may contribute to its antipsychotic effects.
Efectos Bioquímicos Y Fisiológicos
Talsaclidine has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine release in the brain, modulation of dopamine release, and a reduction in oxidative stress and inflammation. Additionally, Talsaclidine has been shown to have neuroprotective effects, which may contribute to its potential therapeutic benefits in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Talsaclidine has several advantages as a research tool, including its high potency and selectivity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for research on Talsaclidine, including further investigation of its mechanism of action, optimization of its pharmacological properties, and clinical trials to evaluate its potential therapeutic benefits in humans. Additionally, there is a need for further research to investigate the potential side effects and toxicity of Talsaclidine, as well as its potential interactions with other drugs. Overall, Talsaclidine represents a promising research tool and potential therapeutic agent for neurological disorders, and further research in this area is warranted.
Métodos De Síntesis
Talsaclidine can be synthesized using a variety of methods, including the reaction of heptanoic acid with 3-quinuclidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide. Alternatively, it can be prepared by reacting 2-hydroxy-2-isopropentylbutyric acid with 3-quinuclidinylamine in the presence of a coupling agent. Both of these methods have been used successfully to produce high yields of pure Talsaclidine.
Aplicaciones Científicas De Investigación
Talsaclidine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research studies have shown that Talsaclidine can improve cognitive function and memory in animal models of Alzheimer's disease and can reduce the severity of motor symptoms in animal models of Parkinson's disease. Additionally, Talsaclidine has been shown to have potential as an antipsychotic agent in animal models of schizophrenia.
Propiedades
Número CAS |
101913-73-9 |
|---|---|
Nombre del producto |
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester |
Fórmula molecular |
C17H29NO3 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C17H29NO3/c1-4-5-6-9-17(20,13(2)3)16(19)21-15-12-18-10-7-14(15)8-11-18/h14-15,20H,2,4-12H2,1,3H3 |
Clave InChI |
PEBZLKBQSSWGNN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
SMILES canónico |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Sinónimos |
HEPTANOIC ACID, 2-HYDROXY-2-ISOPROPENTYL-, 3-QUINUCLIDINYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



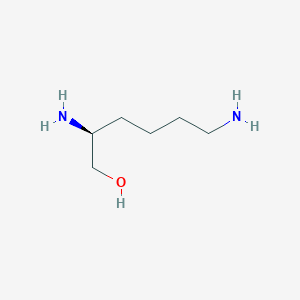
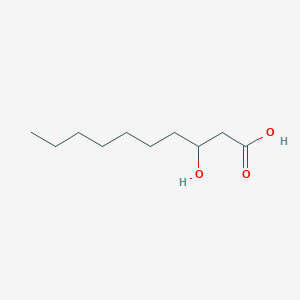
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
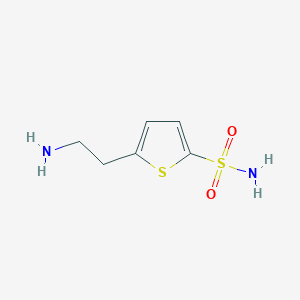
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
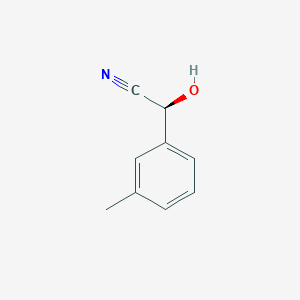
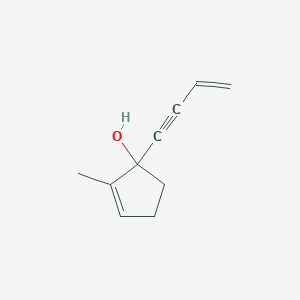
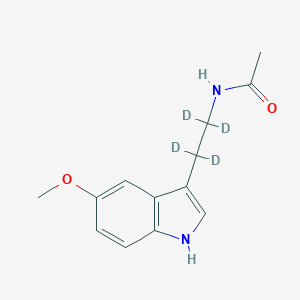
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
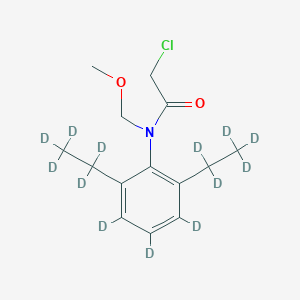
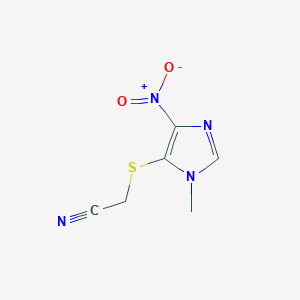
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
